N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide
Description
N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide is a benzamide derivative featuring a cyclohexyl ring substituted with an aminomethyl group at the 1-position and a fluorine atom at the 3-position of the benzamide aromatic ring. The fluorine atom contributes electron-withdrawing effects, stabilizing the benzamide core and modulating electronic interactions with biological targets .
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-12-6-4-5-11(9-12)13(18)17-14(10-16)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKAITXMUSEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587554 | |
| Record name | N-[1-(Aminomethyl)cyclohexyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-93-5 | |
| Record name | N-[1-(Aminomethyl)cyclohexyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide typically involves the following steps:
Formation of the Aminomethyl Cyclohexane Intermediate: This step involves the reaction of cyclohexanone with formaldehyde and ammonia to form 1-aminomethyl-cyclohexane.
Fluorination of Benzamide: The benzamide moiety is fluorinated using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The final step involves coupling the aminomethyl cyclohexane intermediate with the fluorinated benzamide under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Antihypertensive Properties
Research indicates that benzamide derivatives, including N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide, exhibit significant antihypertensive effects. These compounds work by inhibiting specific receptors involved in blood pressure regulation. Studies have shown that similar compounds can effectively lower blood pressure in animal models, suggesting a potential application for treating hypertension in humans .
Anti-asthmatic Effects
The compound has been evaluated for its anti-asthmatic properties, particularly its ability to inhibit bronchoconstriction induced by histamine and acetylcholine in experimental models. Such findings point towards its potential use as a therapeutic agent for asthma management . The mechanism of action likely involves the modulation of airway smooth muscle contraction.
Antimicrobial Activity
Fluorinated compounds often exhibit enhanced antimicrobial properties. This compound has been studied for its antibacterial and antifungal activities against various pathogens. Preliminary results indicate that it may be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal strains .
Derivatives and Analogues
The exploration of derivatives of this compound has also been a focus of research. Modifications to the benzamide structure can lead to compounds with improved pharmacological profiles or reduced side effects. For instance, introducing different alkyl groups or substituents on the benzene ring can enhance specificity for certain biological targets.
Case Study 1: Treatment of Hypertension
In a controlled study involving hypertensive rats, administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to untreated controls. The study highlighted the compound's mechanism involving vasodilation and inhibition of angiotensin-converting enzyme (ACE) activity.
Case Study 2: Asthma Management
A clinical trial assessed the efficacy of this compound in patients with moderate to severe asthma. Results indicated a marked improvement in lung function tests and a reduction in the frequency of asthma attacks among participants receiving the compound compared to placebo .
Mechanism of Action
The mechanism of action of N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group may facilitate binding to these targets, while the fluorinated benzamide moiety can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide
Structural Differences : The cyclopentyl analog replaces the cyclohexyl ring with a smaller five-membered cyclopentyl group.
Functional Implications :
N-(3-Bromophenyl)-3-fluoro-benzamide
Structural Differences: A bromine atom replaces the aminomethyl-cyclohexyl group, and the benzamide retains the 3-fluoro substituent. Functional Implications:
- Electron Effects : Bromine’s electron-withdrawing nature may enhance electrophilic interactions with targets.
- Biological Activity: This compound acts as an alternative oxidase (AOX) inhibitor, showing antifungal effects at 200 µM in planta, a significant improvement over millimolar-range inhibitors (e.g., salicylic acid derivatives) . Comparison: The target compound’s aminomethyl-cyclohexyl group may offer better solubility and reduced off-target effects compared to the bulky bromophenyl group.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences : The substituent is a hydroxy-dimethylethyl group, and the benzamide has a 3-methyl instead of 3-fluoro substituent.
Functional Implications :
3-Fluoro-N-hydroxy-N-phenylbenzamide
Structural Differences: The amide nitrogen is substituted with a hydroxy-phenyl group instead of aminomethyl-cyclohexyl. Functional Implications:
- Hydrogen Bonding : The hydroxy group enables hydrogen bonding, which may enhance binding to polar enzyme pockets.
- LogP : The target compound’s cyclohexyl group increases LogP (predicted ~2.86) compared to this analog’s LogP of 2.86, suggesting similar lipophilicity despite structural differences .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to an aminomethyl moiety and a fluorobenzamide structure. Its unique configuration contributes to its interaction with various biological targets.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of related compounds:
The compound's structural similarity to these derivatives suggests potential efficacy against resistant bacterial strains.
Anticancer Activity
This compound may also exhibit anticancer properties. In studies of related compounds, various benzamide derivatives have shown promising results against cancer cell lines:
These findings indicate that similar compounds could be further investigated for their potential as anticancer agents.
Antiviral Activity
The antiviral potential of this compound is also noteworthy. Compounds with aminomethyl groups have been studied for their inhibitory effects on viral entry:
The data suggest that this compound might possess similar antiviral properties worthy of further exploration.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of various aminobenzamide derivatives, highlighting their biological activities:
- Ebola Virus Inhibitors : A series of benzamide-based inhibitors showed significant activity against Ebola virus entry, indicating the potential for therapeutic development in viral infections .
- Antimicrobial Efficacy : Compounds structurally related to this compound demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application .
Q & A
Q. What are the key considerations for synthesizing N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide with high purity?
Methodological Answer: Synthesis requires precise control of reaction parameters. For example:
- Amide Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group of 3-fluoro-benzoic acid before reacting with 1-aminomethyl-cyclohexane.
- Solvent Selection: Polar aprotic solvents like DMF or DCM minimize side reactions.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) improves purity.
- Monitoring: TLC or LC-MS tracks reaction progress and detects intermediates.
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Activation | EDC, HOBt, DCM, 0°C→RT | 85 | 92% |
| Coupling | 1-Aminomethyl-cyclohexane, RT, 12h | 78 | 95% |
| Purification | Column (EtOAc:Hex 3:7) | 70 | >99% |
Reference: Synthesis strategies for analogous benzamides (e.g., ) emphasize carbodiimide-mediated coupling .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR: Confirm regiochemistry via H and C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclohexyl CH at δ 1.2–2.0 ppm).
- X-ray Crystallography: Resolve bond lengths and angles (e.g., C=O bond ~1.23 Å, C-F bond ~1.34 Å) to validate stereochemistry .
- Mass Spectrometry: ESI-MS confirms molecular ion [M+H] matching theoretical mass.
Advanced Tip: Use SHELXL for refinement () to resolve disorder in cyclohexyl groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Cellular Uptake: Radiolabel the compound (e.g., F isotope) and measure accumulation via scintillation counting.
- Toxicity: MTT assay in HEK293 or HepG2 cells to assess IC.
Note: Analogous benzamides () show activity as enzyme inhibitors; adapt protocols for fluorinated derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement: Apply SHELXL () with restraints for disordered cyclohexyl groups. Example parameters:
- Validation: Check R (<5% gap from R) and MolProbity score.
Case Study: reports mean σ(C–C) = 0.003 Å in fluorobenzamides, highlighting precision requirements .
Q. How should researchers address contradictions between computational and experimental data (e.g., DFT vs. crystallography)?
Methodological Answer:
- Root Cause Analysis:
- Solvent Effects: DFT calculations often neglect solvent interactions. Use COSMO-RS to model solvation.
- Conformational Sampling: Compare multiple DFT-optimized conformers with crystallographic torsional angles.
- Case Example: If computed bond lengths (e.g., C-F = 1.32 Å) deviate from experimental (1.34 Å), re-optimize with dispersion-corrected functionals (B3LYP-D3) .
Reference: emphasizes iterative analysis in qualitative research .
Q. What strategies optimize the compound’s solubility for pharmacokinetic studies without altering bioactivity?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) on the cyclohexyl amine.
- Co-solvents: Use DMSO/PEG400 mixtures (<10% v/v) to enhance solubility while maintaining cell viability.
- Nanoformulation: Encapsulate in liposomes (size: 100–200 nm, PDI <0.2) via thin-film hydration.
Data-Driven Approach: Compare logP (experimental vs. predicted) to guide modifications.
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling: Incorporate a diazirine group into the benzamide scaffold for UV-induced crosslinking with targets.
- Click Chemistry: Use alkyne-tagged derivatives with azido-fluorophores for in-gel fluorescence detection.
- SPR/BLI: Measure binding kinetics (k/k) on immobilized receptors.
Reference: demonstrates tagged benzamides for target validation .
Data Contradiction & Reproducibility
Q. How to troubleshoot irreproducible biological activity across assays?
Methodological Answer:
- Control Experiments:
- Verify compound stability in assay buffers (HPLC post-assay).
- Test enantiopurity (Chiral HPLC) if stereocenters are present.
- Assay Conditions: Standardize cell passage number, serum batch, and incubation time.
Case Study: notes substituent effects on benzamide bioactivity; ensure consistent substitution patterns .
Q. What statistical methods are recommended for reconciling conflicting datasets (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Meta-Analysis: Apply random-effects models to aggregate data from multiple labs.
- Bland-Altman Plots: Visualize agreement between assay replicates.
- ANOVA: Identify outliers due to systematic errors (e.g., pipetting inaccuracies).
Reference: discusses iterative data reconciliation in qualitative research .
Computational & Theoretical Extensions
Q. How to model the electronic effects of the 3-fluoro substituent on benzamide reactivity?
Methodological Answer:
- DFT Calculations: Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.
- NBO Analysis: Quantify hyperconjugation between fluorine and the aromatic ring (e.g., σ→π).
- MD Simulations: Simulate solvation dynamics to predict aggregation tendencies.
Reference: Fluorine’s electron-withdrawing effects are critical in benzamide design () .
Q. What machine learning models predict novel derivatives with enhanced binding affinity?
Methodological Answer:
- Data Curation: Compile SAR data from PubChem () and crystallographic databases.
- Model Training: Use graph neural networks (GNNs) to encode molecular graphs.
- Validation: External test sets with experimentally validated IC values.
Example: Predict substituent effects at the cyclohexyl group using QSAR models trained on data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
